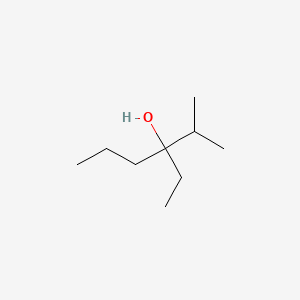
3-Ethyl-2-methylhexan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-methylhexan-3-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-methylhexan-3-ol can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of 3-ethyl-2-methylhexan-3-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: The reduction of 3-ethyl-2-methylhexan-3-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although it is already an alcohol, further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 3-Ethyl-2-methylhexan-3-one or 3-ethyl-2-methylhexanoic acid.
Reduction: 3-Ethyl-2-methylhexane.
Substitution: 3-Ethyl-2-methylhexyl chloride or bromide.
科学研究应用
3-Ethyl-2-methylhexan-3-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
作用机制
The mechanism of action of 3-ethyl-2-methylhexan-3-ol involves its interaction with various molecular targets, primarily through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the hydrophobic alkyl chain can interact with lipid membranes, affecting their fluidity and permeability.
相似化合物的比较
3-Methyl-3-hexanol: Similar in structure but lacks the ethyl group.
2-Ethyl-2-pentanol: Similar in structure but has a shorter carbon chain.
3-Methyl-4-hexanol: Similar in structure but with a different position of the methyl group.
Uniqueness: 3-Ethyl-2-methylhexan-3-ol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, and its branched alkyl chain influences its solubility and reactivity.
属性
CAS 编号 |
66794-03-4 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC 名称 |
3-ethyl-2-methylhexan-3-ol |
InChI |
InChI=1S/C9H20O/c1-5-7-9(10,6-2)8(3)4/h8,10H,5-7H2,1-4H3 |
InChI 键 |
VUMFTWNZYFBYEB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC)(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


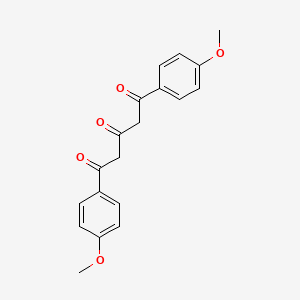
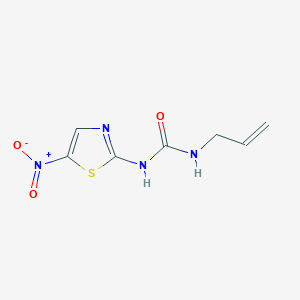

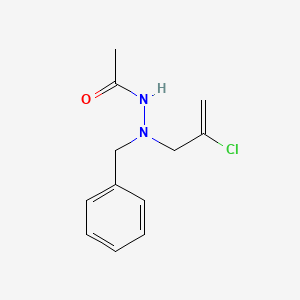
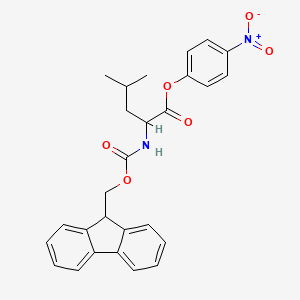
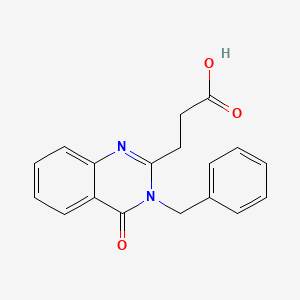
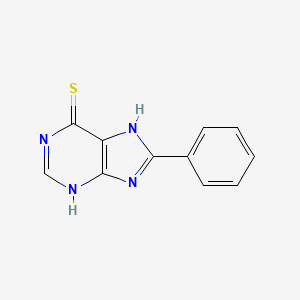
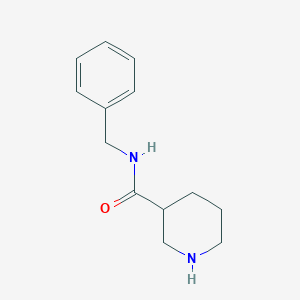
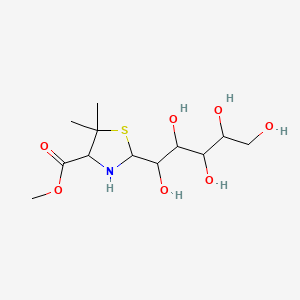
![N,N-dibenzyl-4-[(diphenylhydrazinylidene)methyl]aniline](/img/structure/B14002061.png)
![3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)
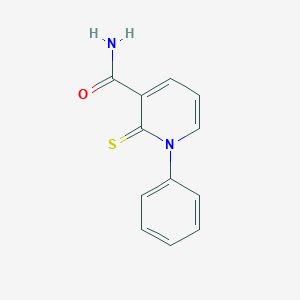
![4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile](/img/structure/B14002077.png)
